molecular formula C11H16ClNO3 B1532460 3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride CAS No. 1185303-02-9

3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride

Cat. No. B1532460
CAS RN: 1185303-02-9
M. Wt: 245.7 g/mol
InChI Key: RVIADJYZYLLVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride” is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.70 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

  • Crystallography and Polymorphism : The study of polymorphs of similar compounds, such as 4-(N,N-dimethylamino)benzoic acid, has been explored in crystallography. These studies help understand the structural characteristics and stability of such compounds, which is crucial in materials science and pharmaceutical development (Aakeröy, Desper, & Levin, 2005).

  • Analytical Chemistry : In analytical chemistry, similar compounds have been used in potentiometric titration methods, aiding in the analysis and identification of various chemical species. This kind of research has broad applications in chemical analysis and environmental monitoring (Aktaş & Yaşar, 2004).

  • Chemical Synthesis : Research into the electrochemical behavior of compounds structurally related to 3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride is significant in understanding their reactivity and potential uses in organic synthesis and pharmaceuticals (David, Hurvois, Tallec, & Toupet, 1995).

  • Pharmaceutical Intermediates : The synthesis of key intermediates for the manufacturing of therapeutic drugs involves compounds similar to 3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride. This research highlights the role of such compounds in developing new medications (Zhang et al., 2022).

  • Peptide Coupling in Biochemistry : In biochemistry, the efficient coupling of carboxylic acids with amino acids, using reagents related to 3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride, plays a crucial role in peptide synthesis. This research has implications in the synthesis of biologically important molecules (Brunel, Salmi, & Letourneux, 2005).

  • UV Filters Stability : Studies on the stability of UV filters, including compounds structurally related to 3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride, in various environments are vital for understanding their application in sunscreens and other products (Negreira et al., 2008).

properties

IUPAC Name

3-[(dimethylamino)methyl]-4-methoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12(2)7-9-6-8(11(13)14)4-5-10(9)15-3;/h4-6H,7H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIADJYZYLLVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C(=O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.